
2-(4-羧基苯基)-5-甲基-1,3,4-恶二唑
描述
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound that features a benzoic acid moiety linked to a 1,3,4-oxadiazole ring substituted with a methyl group
科学研究应用
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent, showing promising activity against various cancer cell lines.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用机制
Mode of Action
Oxadiazole derivatives are generally known to interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Oxadiazole derivatives are known to be involved in a variety of biochemical pathways depending on their specific structure and target .
Pharmacokinetics
The compound has a molecular weight of 204182 Da , which is within the range generally favorable for oral bioavailability. The compound also has a polar surface area of 76 Ų , which suggests it may have good permeability across biological membranes.
生化分析
Biochemical Properties
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity .
Cellular Effects
The effects of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, thereby affecting cell survival and proliferation. Additionally, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins. Additionally, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid can influence signal transduction pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that the long-term effects of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid on cellular function include alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicological studies have indicated that the compound’s safety profile is dose-dependent, with higher doses posing a greater risk of toxicity .
Metabolic Pathways
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolic intermediates and end products .
Transport and Distribution
The transport and distribution of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in target tissues [8][8].
Subcellular Localization
The subcellular localization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals. These localization mechanisms ensure that the compound reaches its site of action, where it can interact with key biomolecules and modulate cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid derivatives with hydrazides, followed by cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) . The reaction conditions often require refluxing the mixture for several hours and monitoring the progress using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product .
化学反应分析
Types of Reactions
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring or the benzoic acid moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid .
Uniqueness
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the methyl group on the oxadiazole ring can affect its electronic properties and interactions with other molecules, making it distinct from other similar compounds .
属性
IUPAC Name |
4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHDLGCAERPMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589906 | |
| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892502-28-2 | |
| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
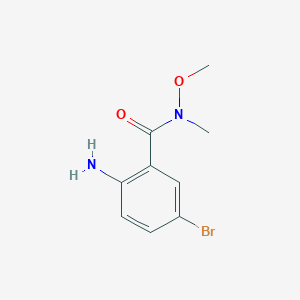
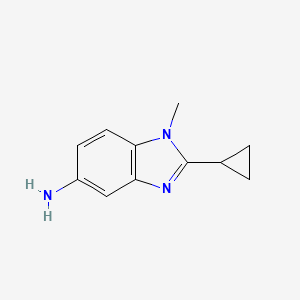
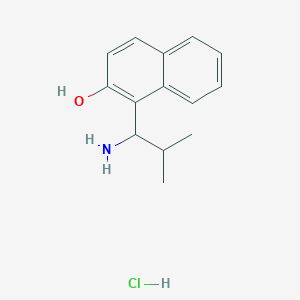
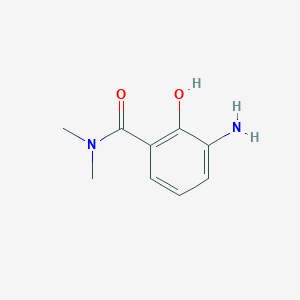
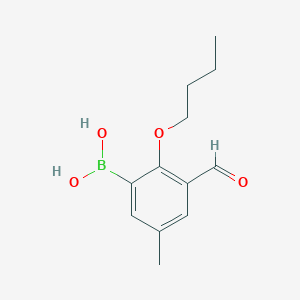
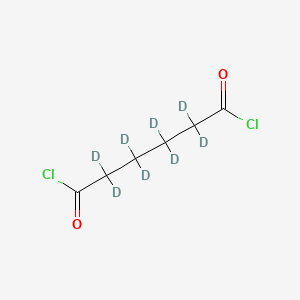
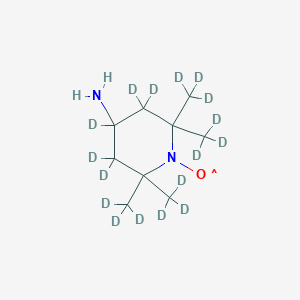

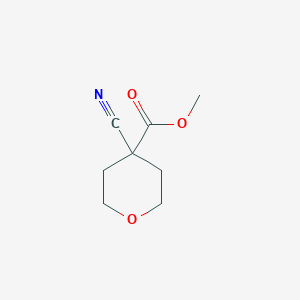

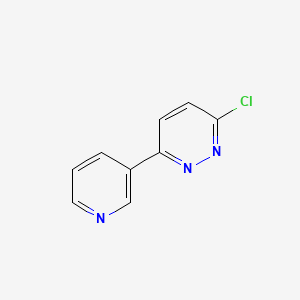
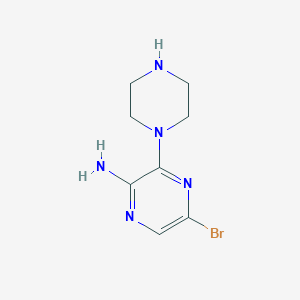
![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)

